An In-Depth Technical Guide to 5-Bromo-3-indolyl nonanoate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5-Bromo-3-indolyl nonanoate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-indolyl nonanoate, a chromogenic substrate for the detection and quantification of esterase and lipase activity. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this substrate's properties, mechanism of action, and practical applications.
Introduction: The Power of Chromogenic Substrates in Enzyme Assays
Enzyme assays are fundamental to numerous scientific disciplines, from basic research to drug discovery.[1] Chromogenic substrates, in particular, offer a straightforward and visually intuitive method for detecting and quantifying enzyme activity. These compounds are colorless until acted upon by a specific enzyme, which catalyzes a reaction that releases a colored product, or chromophore. The intensity of the resulting color is directly proportional to the amount of enzyme activity, allowing for both qualitative and quantitative measurements.
5-Bromo-3-indolyl nonanoate belongs to the family of indolyl-based chromogenic substrates. These substrates are renowned for producing intensely colored, insoluble indigo dyes upon enzymatic cleavage, making them valuable tools for various applications, including histochemistry, microbiology, and in vitro enzyme assays.[2]
Chemical Profile of 5-Bromo-3-indolyl nonanoate
A thorough understanding of the chemical and physical properties of 5-Bromo-3-indolyl nonanoate is essential for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | (5-bromo-1H-indol-3-yl) nonanoate | [3] |
| Synonyms | 5-Bromo-3-indoxyl nonanoate, Blue-nonanoate | [3] |
| CAS Number | 133950-70-6 | [3] |
| Molecular Formula | C₁₇H₂₂BrNO₂ | [3] |
| Molecular Weight | 352.28 g/mol | |
| Appearance | White to off-white powder | [4] |
| Storage | Store desiccated at -20°C, protected from light. | [5][6] |
Mechanism of Enzymatic Cleavage and Colorimetric Detection
The chromogenic properties of 5-Bromo-3-indolyl nonanoate are unlocked through a two-step process initiated by enzymatic activity.
Step 1: Enzymatic Hydrolysis
Esterases and lipases catalyze the hydrolysis of the ester bond in 5-Bromo-3-indolyl nonanoate. This reaction cleaves the nonanoate group, releasing the colorless 5-bromo-3-indoxyl intermediate.
Step 2: Oxidative Dimerization
In the presence of oxygen, two molecules of the unstable 5-bromo-3-indoxyl intermediate undergo oxidative dimerization. This spontaneous reaction forms an intensely colored, water-insoluble indigo dye, 5,5'-dibromoindigo, which typically appears as a blue precipitate.[2]
The overall reaction can be visualized as follows:
Caption: Enzymatic cleavage and subsequent dye formation.
Applications in Enzyme Assays
The distinct color change resulting from the enzymatic processing of 5-Bromo-3-indolyl nonanoate makes it a versatile substrate for a variety of applications:
-
High-Throughput Screening: The simplicity of the colorimetric readout makes this substrate suitable for screening large libraries of compounds for potential esterase or lipase inhibitors or activators in drug discovery.
-
Enzyme Characterization: It can be used to study the substrate specificity of different lipolytic enzymes.[7][8]
-
Microbiology: It can be incorporated into culture media to detect and differentiate microorganisms based on their esterase or lipase activity.
-
Histochemistry: In tissue sections, it can be used to localize the activity of specific esterases.
Detailed Experimental Protocol: Quantitative Esterase/Lipase Activity Assay
The following protocol provides a framework for a quantitative colorimetric assay of esterase or lipase activity using 5-Bromo-3-indolyl nonanoate. As with any enzyme assay, optimization of parameters such as pH, temperature, and substrate concentration is crucial for achieving accurate and reproducible results for a specific enzyme.[9]
Materials and Reagents
-
5-Bromo-3-indolyl nonanoate
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Assay Buffer (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.0-8.0)
-
Purified esterase or lipase (for positive control and standard curve)
-
Test samples containing the enzyme of interest
-
Microplate reader capable of measuring absorbance at approximately 623 nm
-
96-well clear, flat-bottom microplates
Preparation of Reagents
-
Substrate Stock Solution (10 mM):
-
Accurately weigh 3.52 mg of 5-Bromo-3-indolyl nonanoate.
-
Dissolve in 1 mL of high-purity DMSO or DMF.
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Assay Buffer:
-
Prepare a buffer of appropriate pH for the enzyme being studied. For many esterases and lipases, a pH between 7.0 and 8.0 is optimal.[10]
-
-
Enzyme Solutions:
-
Prepare a stock solution of your purified enzyme or test sample in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Assay Procedure
The following workflow outlines the steps for performing the enzyme assay in a 96-well plate format.
Caption: A typical workflow for an enzyme assay.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
X µL of enzyme solution or test sample
-
Y µL of Assay Buffer
-
-
Include the following controls:
-
Negative Control: X µL of Assay Buffer instead of the enzyme solution.
-
Positive Control: A known concentration of a purified esterase or lipase.
-
-
The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 25-37°C) for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Reaction Initiation:
-
Prepare a working solution of the substrate by diluting the 10 mM stock solution in the assay buffer. The final substrate concentration in the assay will need to be optimized, but a starting point of 0.1-1 mM is recommended.
-
Add the substrate working solution to each well to initiate the reaction (e.g., 20 µL to bring the final volume to 200 µL).
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at approximately 623 nm in a microplate reader.[11]
-
Take readings at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear (e.g., 10-30 minutes).
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the absorbance at 623 nm against time.
-
Determine the slope of the linear portion of the curve. This slope represents the rate of the reaction (ΔAbs/min).
-
-
Quantitative Analysis:
-
The insoluble nature of the indigo dye produced presents a challenge for precise quantification using Beer-Lambert law without a known molar extinction coefficient for 5,5'-dibromoindigo in the assay medium.[12]
-
Method A (Relative Activity): Express the enzyme activity in relative units, such as the change in absorbance per minute per milligram of protein.
-
Method B (Standard Curve): If a purified standard of 5,5'-dibromoindigo is available, a standard curve can be generated by preparing a series of known concentrations in a suitable solvent (that is compatible with the assay), measuring their absorbance at 623 nm, and plotting absorbance versus concentration. This will allow for the conversion of the reaction rate (ΔAbs/min) to the rate of product formation (µmol/min).
-
Troubleshooting and Considerations
-
Substrate Precipitation: If the substrate precipitates in the aqueous assay buffer, consider increasing the percentage of the organic co-solvent (e.g., DMSO). However, be mindful that high concentrations of organic solvents can inhibit enzyme activity.[1]
-
Non-linear Reaction Rates: If the reaction rate is not linear, the enzyme concentration may be too high, leading to substrate depletion, or too low, resulting in a signal that is difficult to distinguish from the background. Adjust the enzyme concentration accordingly.
-
Insolubility of the Product: The precipitation of the 5,5'-dibromoindigo product can cause light scattering and affect the accuracy of absorbance readings. Ensure that the microplate reader is set to a "top read" mode if possible, and that the readings are taken before significant precipitation occurs. For endpoint assays, methods to solubilize the indigo dye, such as reduction to its soluble "leuco" form, have been described for other indolyl-based assays and could potentially be adapted.[12]
Conclusion
5-Bromo-3-indolyl nonanoate is a valuable tool for the detection and characterization of esterase and lipase activity. Its ability to produce a distinct blue color upon enzymatic cleavage provides a robust and straightforward method for enzyme analysis. By understanding its chemical properties, mechanism of action, and the principles of the assay protocol, researchers and drug development professionals can effectively integrate this substrate into their workflows to advance their scientific objectives.
References
- CN102558017A - Method for preparing 5-bromoindole - Google P
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5-bRomo-3-inDolyl-β-D-GalactoPyRanoSiDe 11 - Inalco Pharmaceuticals. (URL: [Link])
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Universal chromogenic substrates for lipases and esterases | Request PDF - ResearchGate. (URL: [Link])
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Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed. (URL: [Link])
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5-Bromo-3-indolyl nonanoate | C17H22BrNO2 | CID 10154980 - PubChem. (URL: [Link])
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The absorption spectra of the dihalogenated indigos in DMSO:H2O = 50:50... - ResearchGate. (URL: [Link])
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Indigogenic substrates for detection and localization of enzymes - ResearchGate. (URL: [Link])
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Use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside for the isolation of β-galactosidase-positive bacteria from municipal water supplies - ResearchGate. (URL: [Link])
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Singular thermochromic effects in dyeings with indigo, 6-bromoindigo, and  - ScienceDirect. (URL: [Link])
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Lipase improvement: goals and strategies - PMC - NIH. (URL: [Link])
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A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts - Beilstein Journal of Organic Chemistry. (URL: [Link])
-
2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives - ResearchGate. (URL: [Link])
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Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - MDPI. (URL: [Link])
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6,6'-Dibromoindigo - Wikipedia. (URL: [Link])
-
Synthesis of 5-Bromo Indole Compounds | PDF | Sodium Hydroxide | Filtration - Scribd. (URL: [Link])
-
Enzyme substrates for esterases and lipases - G-Biosciences. (URL: [Link])
-
The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ? The effect of physical state on the colours of in - ResearchGate. (URL: [Link])
-
Optimization of Spectrophotometric and Fluorometric Assays Using Alternative Substrates for the High-Throughput Screening of Lipase Activity - ResearchGate. (URL: [Link])
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